molecular formula C24H30N4O2S B2593880 5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-45-7

5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2593880
CAS No.: 631853-45-7
M. Wt: 438.59
InChI Key: JCNFOEOLWIRNMR-UHFFFAOYSA-N
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Description

The compound 5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to the tetrahydropyrimido[4,5-b]quinoline family, characterized by a fused pyrimidine-quinoline core. Key structural features include:

  • A 4-(dimethylamino)phenyl group at position 5, providing electron-donating properties.
  • An isopentylthio (3-methylbutylthio) moiety at position 2, contributing to lipophilicity.
  • A saturated tetrahydropyrimidine ring system, enhancing conformational stability .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-2-(3-methylbutylsulfanyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c1-14(2)12-13-31-24-26-22-21(23(30)27-24)19(15-8-10-16(11-9-15)28(3)4)20-17(25-22)6-5-7-18(20)29/h8-11,14,19H,5-7,12-13H2,1-4H3,(H2,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNFOEOLWIRNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidoquinoline structure, followed by the introduction of the dimethylamino and isopentylthio groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, using advanced techniques such as automated synthesis and real-time monitoring of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas such as cancer treatment or antimicrobial therapy.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its distinctive chemical properties.

Mechanism of Action

The mechanism by which 5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies on its mechanism of action would require experimental data to identify the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The target compound’s 4-(dimethylamino)phenyl substituent distinguishes it from analogues with alternative aryl or heteroaryl groups. Below is a comparative analysis:

Compound Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 5-(4-(dimethylamino)phenyl), 2-(isopentylthio) - - High lipophilicity, strong electron donation
5-(5-methylthiophen-2-yl), 2-(isopentylthio), 8,8-dimethyl - - Increased steric hindrance from 8,8-dimethyl groups
5-(4-(methylthio)phenyl) C20H21N3O3S 383.46 Moderate electron withdrawal (methylthio)
5-(4-chlorophenyl), 9-isopropyl - - Electron-withdrawing chloro group enhances reactivity

Key Observations:

  • The dimethylamino group in the target compound enhances solubility in polar solvents compared to methylthio () or chlorophenyl () analogues .

Biological Activity

5-(4-(Dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties supported by various studies.

Chemical Structure and Properties

This compound features a unique structure comprising a pyrimidoquinoline core with functional groups that may influence its biological activity. The presence of the dimethylamino group is particularly noteworthy as it can enhance solubility and bioavailability.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to the pyrimidoquinoline scaffold. For instance, research has shown that derivatives of pyrimido[4,5-b]quinoline exhibit significant antifungal activity against various Candida species. Specifically, compounds derived from similar scaffolds demonstrated minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL against Candida dubliniensis and Candida albicans .

Table 1: Antifungal Activity of Pyrimidoquinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)
D13C. dubliniensis1-4
D9C. albicans4-8
D10C. tropicalis2-6
D14C. neoformans3-7

Anticancer Activity

The anticancer potential of pyrimidoquinoline derivatives has also been explored. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, certain derivatives have been reported to inhibit the growth of breast cancer cell lines with IC50 values indicating potent activity .

Table 2: Anticancer Activity of Pyrimidoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5
Compound BHeLa (Cervical Cancer)10
Compound CA549 (Lung Cancer)15

The biological activity of this compound is thought to involve interaction with specific molecular targets within microbial cells and cancer cells. The dimethylamino group may facilitate binding to biological receptors or enzymes, modulating their activity and leading to cellular responses such as apoptosis or growth inhibition.

Case Studies

  • Antifungal Study : A study conducted on the antifungal properties of pyrimido[4,5-b]quinoline derivatives revealed that specific compounds exhibited strong activity against Candida species through mechanisms involving disruption of cell membrane integrity .
  • Anticancer Evaluation : Another investigation assessed the cytotoxic effects of these derivatives on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed in treated cells compared to controls .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via Biginelli condensation (modified for thioether incorporation) or ultrasound-assisted cyclization using Fe(DS)₃ as a Lewis acid-surfactant catalyst. For example, pyrimido[4,5-b]quinoline derivatives are synthesized under sonication at 60–70°C, achieving ~72% yield with Fe(DS)₃ . Key steps include:

  • Use of isopentylthiol for thioether linkage introduction.
  • Solvent optimization (ethanol/DMF) and acid catalysis (H₂SO₄) for cyclization .
  • Purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural elucidation?

1H/13C NMR, IR, and LC-MS are essential:

  • NMR : Confirm substituent positions (e.g., δ 2.27 ppm for CH₃ in 4e, δ 3.24 ppm for N-CH₃ in 4b) . Aromatic protons appear at δ 6.5–8.5 ppm .
  • IR : Detect carbonyl (1705–1706 cm⁻¹) and thioether (C-S stretch at ~650 cm⁻¹) groups .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 361.0 in pyrimidine analogs) .

Q. How to design preliminary biological activity assays?

Screen for antimicrobial, anticancer, or anti-inflammatory activity using:

  • MIC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans).
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • COX-2 inhibition for anti-inflammatory potential .

Advanced Research Questions

Q. What mechanistic insights explain cyclization and rearrangement pathways?

Cyclization involves nucleophilic attack by thiols (isopentylthiol) on electrophilic pyrimidine carbons, followed by Dimroth rearrangement under basic conditions. For example, benzoylisothiocyanate reactions yield intermediates (e.g., compound 22 ) that rearrange to form fused systems . Key factors:

  • Catalyst choice : Fe(DS)₃ enhances regioselectivity under ultrasound .
  • Temperature control (reflux vs. room temperature) to prevent byproducts .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Discrepancies arise from solvent effects (DMSO vs. CDCl₃) or conformational flexibility in the tetrahydropyrimidine ring. Mitigation strategies:

  • Compare experimental δ values with analogs (e.g., 4b: δ 3.24 ppm for N-CH₃ vs. 4e: δ 3.34 ppm) .
  • Use DFT calculations to model electronic environments .

Q. How do substituents (e.g., dimethylamino, isopentylthio) modulate bioactivity?

  • Dimethylamino groups enhance solubility and DNA intercalation (via planar aromatic systems) .
  • Isopentylthio improves membrane permeability (lipophilic side chain) and redox stability (C-S bond) .
  • Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., -OCH₃) increase antimicrobial potency .

Q. What strategies improve synthetic yield and purity?

  • Ultrasound-assisted synthesis reduces reaction time (10–12 h vs. 24 h) and improves yield by 15–20% .
  • Acid-neutralization workup (e.g., NH₃ for precipitating crude products) minimizes byproducts .
  • HPLC-MS monitoring identifies impurities early .

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